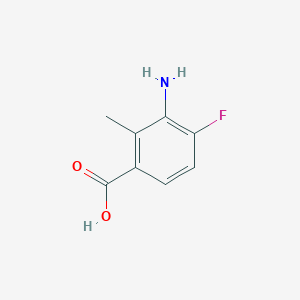

3-Amino-4-fluoro-2-methylbenzoic acid

CAS No.:

Cat. No.: VC17505684

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO2 |

|---|---|

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | 3-amino-4-fluoro-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | IZLSGTCJGPHNHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1N)F)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-amino-4-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 181.17 g/mol. Its IUPAC name derives from the benzene ring substituents:

-

Carboxylic acid at position 1.

-

Methyl group at position 2.

-

Amino group at position 3.

-

Fluorine atom at position 4.

The presence of electron-withdrawing (fluoro, carboxylic acid) and electron-donating (amino, methyl) groups creates a polar molecule with distinct reactivity. Steric effects from the methyl group and hydrogen-bonding capacity from the amino and carboxylic acid groups further influence its physicochemical behavior .

Synthesis and Reaction Pathways

While no direct synthesis route for 3-amino-4-fluoro-2-methylbenzoic acid is documented, analogous methods from patent CN103626791B and related compounds suggest a plausible multi-step approach:

Boronation and Methylation

-

Grignard Reaction: Starting with 4-fluoro-2-bromotoluene, a Grignard reagent (Mg in THF) could react with trimethyl borate to introduce a boronic acid group.

-

Cross-Coupling: A Suzuki-Miyaura coupling with methyl iodide or methylating agents would install the methyl group at position 2 .

Nitration and Reduction

-

Nitration: Nitrosonitric acid introduces a nitro group at position 3.

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amino group, yielding the final product .

Example Reaction Scheme:

Physicochemical Properties

Data extrapolated from analogs :

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Anticancer Agents: Structural analogs like 3-amino-4-methylbenzoic acid are precursors to nilotinib impurities , suggesting potential use in tyrosine kinase inhibitor synthesis.

-

Antidiabetic Drugs: 4-Fluoro-2-methylbenzoic acid derivatives serve as impurities in trelagliptin , indicating relevance in dipeptidyl peptidase-4 (DPP-4) inhibitor development.

Agrochemicals

-

Herbicidal Activity: Amino-substituted benzoic acids exhibit partial herbicidal properties , positioning this compound as a candidate for novel agrochemical design.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield in nitration and hydrogenation steps .

-

Biological Screening: Evaluate antimicrobial and antitumor activity given the pharmacophore-rich structure.

-

Crystallography: Resolve X-ray structures to assess intramolecular hydrogen bonding and crystal packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume